Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

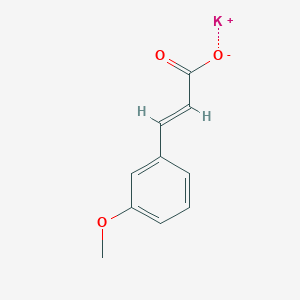

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a potassium ion and a (E)-3-(3-methoxyphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate typically involves the reaction of 3-methoxybenzaldehyde with potassium hydroxide in the presence of a suitable solvent. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: 3-methoxybenzoic acid or 3-methoxybenzaldehyde

Reduction: 3-methoxyphenylpropanol or 3-methoxyphenylpropane

Substitution: Various substituted phenylpropanoates

Scientific Research Applications

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.

Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:

Potassium cinnamate: Similar structure but lacks the methoxy group.

Potassium 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with the methoxy group in a different position.

Potassium 3-(3,4-dimethoxyphenyl)prop-2-enoate: Contains an additional methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Biological Activity

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate, also known as potassium 3-(3-methoxyphenyl)prop-2-enoate, is an organic compound classified under phenylpropanoids. This compound has garnered attention in various scientific studies due to its potential biological activities, including antimicrobial , antioxidant , and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a potassium ion associated with the (E)-3-(3-methoxyphenyl)prop-2-enoate moiety. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves a reaction between 3-methoxybenzaldehyde and potassium hydroxide, often using ethanol or methanol as a solvent. The reaction proceeds via an aldol condensation mechanism followed by dehydration to yield the final product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

- Candida albicans

In vitro assays demonstrated that the compound inhibits microbial growth, suggesting its potential application in treating infections caused by resistant strains .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through several assays, including DPPH radical scavenging and ABTS assays. These studies indicate that the compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant activity of this compound using DPPH and ABTS assays. The compound exhibited significant scavenging activity with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS, indicating strong potential as a natural antioxidant agent .

Study 3: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound downregulates the expression of COX-2 in human cell lines exposed to inflammatory stimuli. This effect was associated with decreased levels of prostaglandin E2 (PGE2), further supporting its role in mitigating inflammation .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Potassium Cinnamate | C9H9KO3 | Moderate | Low | Moderate |

| Potassium 3-(4-methoxyphenyl)prop-2-enoate | C10H11KO3 | High | Moderate | Low |

| Potassium Ferulate | C10H11O4K | High | High | High |

This table highlights that while other compounds exhibit some biological activities, this compound stands out for its combined antimicrobial, antioxidant, and anti-inflammatory properties.

Properties

IUPAC Name |

potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3.K/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b6-5+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKVYUTBQBOMP-IPZCTEOASA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.